molecular formula C12H17N3O2 B6332221 2-Methyl-1-(4-methyl-2-nitrophenyl)piperazine CAS No. 1240572-92-2

2-Methyl-1-(4-methyl-2-nitrophenyl)piperazine

Cat. No.: B6332221
CAS No.: 1240572-92-2
M. Wt: 235.28 g/mol
InChI Key: UKBPQRZRINYHSB-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-methyl-2-nitrophenyl)piperazine is an organic compound with the molecular formula C12H17N3O2 It is a derivative of piperazine, a heterocyclic amine, and features a nitrophenyl group substituted at the 4-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-methyl-2-nitrophenyl)piperazine typically involves the reaction of 2-methylpiperazine with 4-methyl-2-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium carbonate or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium on carbon (Pd/C), can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-methyl-2-nitrophenyl)piperazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate.

    Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Reduction: 2-Methyl-1-(4-methyl-2-aminophenyl)piperazine.

    Oxidation: 2-Methyl-1-(4-methyl-2-carboxyphenyl)piperazine.

    Substitution: Various alkylated or acylated derivatives of the piperazine ring.

Scientific Research Applications

2-Methyl-1-(4-methyl-2-nitrophenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-methyl-2-nitrophenyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in hydrogen bonding and hydrophobic interactions, while the piperazine ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(2-nitrophenyl)piperazine: Similar structure but with the nitro group at the 2-position.

    2-Methyl-1-(4-nitrophenyl)piperazine: Lacks the additional methyl group on the phenyl ring.

    1-Methyl-4-(4-nitrophenyl)piperazine: Similar structure but without the methyl group on the piperazine ring.

Uniqueness

2-Methyl-1-(4-methyl-2-nitrophenyl)piperazine is unique due to the presence of both a nitrophenyl group and a methyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-methyl-1-(4-methyl-2-nitrophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-9-3-4-11(12(7-9)15(16)17)14-6-5-13-8-10(14)2/h3-4,7,10,13H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBPQRZRINYHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=C(C=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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